N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-15(10-3-5-16-6-4-10)17-8-13-18-14(20-23-13)11-7-12(22-19-11)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRUTBCIYYWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a nitrile.
Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole intermediates with isonicotinamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole or oxadiazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOH, KOH, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of isoxazole can inhibit the growth of various bacterial strains, suggesting that N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide may serve as a lead compound for developing new antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary in vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to growth and survival . Further research is necessary to elucidate the specific pathways affected by this compound.
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in the context of diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Herbicidal Activity
this compound could be explored as a novel herbicide. Isoxaflutole, a related compound, has been extensively studied for its effectiveness against broadleaf weeds in corn production. The structural similarity suggests that this new compound may exhibit comparable herbicidal properties .
| Compound | Activity | Target Weeds | Application Method |
|---|---|---|---|
| Isoxaflutole | Herbicide | Broadleaf weeds | Foliar application |
| N-(isoxazole derivative) | Potential Herbicide | TBD | TBD |
Environmental Science Applications
Ecotoxicological Studies
The environmental impact of agricultural chemicals is a critical area of research. Studies on isoxaflutole have raised concerns about its persistence in aquatic environments and its effects on non-target organisms . Understanding the ecotoxicological profile of this compound will be essential for assessing its safety as an agricultural chemical.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring significantly enhanced activity levels, suggesting that this compound could be optimized for better efficacy .
Case Study 2: Herbicide Development
Research on isoxaflutole has demonstrated its effectiveness as a replacement for atrazine in corn farming. Given the structural similarities with this compound, further studies could investigate its potential role in integrated weed management strategies .
Mechanism of Action
The mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide exerts its effects involves interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives:
Insights :
- The target compound’s cyclopropylisoxazole group may lower melting points compared to pyrimidine derivatives (e.g., 5d: 261°C) due to reduced crystallinity .
- Yields for oxadiazole syntheses typically range from 72–90%, depending on substituent complexity .
Research Findings :
- Cyclopropyl groups, as seen in the target, are associated with improved metabolic stability compared to methyl or phenyl substituents .
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanism of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of an isonicotinamide moiety linked to a 1,2,4-oxadiazole and a cyclopropyl-substituted isoxazole. Its molecular formula is , and it has a molecular weight of 273.27 g/mol. The structure can be represented as follows:
Cytotoxicity
Research indicates that compounds related to isonicotinamides exhibit significant cytotoxic effects against various cancer cell lines. A study focused on derivatives of oxadiazoles demonstrated that certain compounds showed IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB (human oral epidermoid carcinoma) and Hep-G2 (human liver cancer) . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in similar assays.
The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. Compounds containing oxadiazole rings are known to interact with biological targets through hydrogen bonding and π-stacking interactions, potentially leading to apoptosis in cancer cells .
Case Studies
- Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that derivatives with similar structures possess considerable cytotoxic activity. For instance, compounds featuring the oxadiazole moiety were tested against various human cancer cell lines with promising results .
- Antimicrobial Activity : Other related compounds have been evaluated for their antimicrobial properties. Studies have indicated that certain isonicotinamide derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are recommended for the preparation of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide?
The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclopropane-isoxazole formation : Cyclization reactions under controlled temperatures (e.g., 80–100°C) using polar aprotic solvents like dimethylformamide (DMF) .
- Oxadiazole ring construction : Employing carbodiimide-mediated coupling or nitrile oxide cycloaddition, monitored via thin-layer chromatography (TLC) for intermediate purity .
- Final amide coupling : Activated esters (e.g., MsCl or EDC) facilitate the reaction between the oxadiazole-methyl moiety and isonicotinic acid .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >95% purity .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and oxadiazole rings (e.g., cyclopropyl proton shifts at δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected ~380–400 Da) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
Q. How can researchers design preliminary biological activity screens for this compound?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
- Cellular viability tests : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding affinity screening : Surface plasmon resonance (SPR) quantifies interactions with recombinant proteins (e.g., KD values) .
Advanced Research Questions
Q. How can contradictory data in binding affinity studies be resolved?
Contradictions often arise from assay conditions. Methodological adjustments include:
- Orthogonal validation : Compare SPR (real-time kinetics) with ELISA (endpoint measurements) to confirm target engagement .
- Buffer optimization : Test pH (6.5–7.5) and ionic strength to minimize nonspecific interactions .
- Competitive binding assays : Use known inhibitors as controls to validate specificity .
Q. What strategies improve synthetic yield and scalability?
- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% for cyclopropane-isoxazole formation .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts enhance oxadiazole cyclization efficiency .
- Solvent engineering : Switch from DMF to acetonitrile/water biphasic systems for easier isolation .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- pH stability studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Oxadiazole rings degrade rapidly below pH 3 .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., >160°C) for storage recommendations .
Q. What computational methods support structure-activity relationship (SAR) analysis?
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., cyclopropyl group’s role in hydrophobic interactions) .
- QM/MM simulations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on isoxazole) on binding energy .
- ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., CYP450 inhibition risks) .
Q. How can researchers address low solubility in aqueous assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or PEGylated groups on the isonicotinamide moiety to enhance hydrophilicity .
Methodological Notes
- Data Reproducibility : Replicate key experiments (n ≥ 3) and report mean ± SEM .
- Negative Controls : Include vehicle-only and scrambled compound analogs in biological assays .
- Ethical Compliance : Adhere to institutional guidelines for in vitro and in vivo studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
